molecular formula C7H4Br2ClNO2 B13001347 3-Amino-2,6-dibromo-4-chlorobenzoic acid

3-Amino-2,6-dibromo-4-chlorobenzoic acid

Cat. No.: B13001347
M. Wt: 329.37 g/mol
InChI Key: BVZRZLWQOGNPCY-UHFFFAOYSA-N
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Description

3-Amino-2,6-dibromo-4-chlorobenzoic acid: is an organic compound with the molecular formula C7H4Br2ClNO2 and a molecular weight of 329.37316 g/mol . This compound is characterized by the presence of amino, dibromo, and chloro substituents on a benzoic acid core, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dibromo-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-chlorobenzoic acid followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated sulfuric acid for nitration, and catalytic hydrogenation or metal reduction for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,6-dibromo-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted benzoic acids .

Scientific Research Applications

Chemistry: 3-Amino-2,6-dibromo-4-chlorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure. It may also serve as a precursor in the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dibromo-4-chlorobenzoic acid depends on its specific application. In chemical reactions, the amino group can act as a nucleophile, while the bromine atoms can participate in electrophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzoic acid
  • 3-Amino-4-chlorobenzoic acid
  • 2-Amino-6-bromo-4-chlorobenzoic acid

Comparison: 3-Amino-2,6-dibromo-4-chlorobenzoic acid is unique due to the presence of both dibromo and chloro substituents, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents allows for a broader range of chemical transformations and applications .

Properties

Molecular Formula

C7H4Br2ClNO2

Molecular Weight

329.37 g/mol

IUPAC Name

3-amino-2,6-dibromo-4-chlorobenzoic acid

InChI

InChI=1S/C7H4Br2ClNO2/c8-2-1-3(10)6(11)5(9)4(2)7(12)13/h1H,11H2,(H,12,13)

InChI Key

BVZRZLWQOGNPCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)C(=O)O)Br)N)Cl

Origin of Product

United States

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